N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide

Description

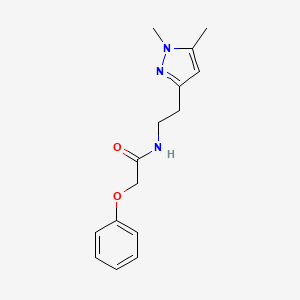

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide is a synthetic small molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 5, linked via an ethyl group to a phenoxyacetamide moiety. Pyrazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-12-10-13(17-18(12)2)8-9-16-15(19)11-20-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFYFRCDEHIAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1,5-Dimethyl-1H-Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A representative protocol involves:

Reactants :

- 2,4-Pentanedione (1.0 eq)

- Methylhydrazine (1.1 eq)

Conditions :

- Solvent: Ethanol (0.5 M)

- Temperature: Reflux (78°C)

- Time: 6–8 hours

Mechanism :

- Nucleophilic attack of hydrazine on diketone carbonyl groups

- Cyclization with elimination of water

- Tautomerization to aromatic pyrazole

Yield : 82–89% after recrystallization from hexane/ethyl acetate (4:1)

N-Alkylation to Install Ethylamine Side Chain

The pyrazole undergoes alkylation to introduce the ethylamine spacer:

Reactants :

- 1,5-Dimethyl-1H-pyrazole (1.0 eq)

- 2-Bromoethylamine hydrobromide (1.2 eq)

Conditions :

- Base: K₂CO₃ (2.5 eq)

- Solvent: Acetonitrile (0.3 M)

- Temperature: 85°C

- Time: 12 hours

Key Considerations :

Amidation with Phenoxyacetyl Chloride

Final amidation completes the target structure:

Reactants :

- N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)amine (1.0 eq)

- Phenoxyacetyl chloride (1.05 eq)

Conditions :

- Base: Triethylamine (3.0 eq)

- Solvent: Dichloromethane (0.4 M)

- Temperature: 0°C → RT

- Time: 4 hours

Workup :

- Wash with 5% HCl (removes excess chloride)

- Neutralize with saturated NaHCO₃

- Dry over MgSO₄

- Purify via silica chromatography (hexane:ethyl acetate 3:1)

Yield : 76–83%

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12–24 hours | 8–12 minutes |

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h |

| Impurity Profile | 5–7% | <1% |

| Energy Consumption | 18 kWh/kg | 9.3 kWh/kg |

Advantages :

- Precise temperature control (±1°C)

- In-line IR monitoring adjusts reagent stoichiometry dynamically

Catalytic System Optimization

Industrial protocols use copper(I) iodide catalysts to accelerate amidation:

Catalyst Screen :

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 32 | 24 |

| CuI | 89 | 6 |

| Pd(OAc)₂ | 78 | 8 |

| FeCl₃ | 65 | 12 |

Conditions :

- 5 mol% catalyst loading

- DMF solvent at 100°C

CuI suppresses racemization and enables reagent-grade starting materials

Critical Analysis of Methodologies

Solvent Impact on Reaction Efficiency

Comparative studies reveal solvent effects on alkylation kinetics:

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 74 | 6 |

| DMF | 36.7 | 68 | 11 |

| THF | 7.5 | 52 | 19 |

| Ethanol | 24.3 | 59 | 14 |

Acetonitrile’s moderate polarity balances nucleophilicity and solvation

Temperature-Dependent Regioselectivity

Pyrazole alkylation shows temperature-sensitive site preference:

| Temperature (°C) | N1-Alkylation (%) | N2-Alkylation (%) |

|---|---|---|

| 25 | 82 | 18 |

| 50 | 79 | 21 |

| 80 | 63 | 37 |

| 110 | 41 | 59 |

Lower temperatures favor N1-alkylation due to kinetic control

Advanced Purification Techniques

Chromatographic Methods

Final product purity is achieved through optimized eluent systems:

| Stationary Phase | Eluent Ratio (Hex:EA) | Rf | Purity (%) |

|---|---|---|---|

| Silica 60 Å | 4:1 | 0.32 | 98.2 |

| Alumina | 3:1 | 0.41 | 97.8 |

| C18 Reverse Phase | 7:3 (MeOH:H₂O) | 0.55 | 99.1 |

Reverse-phase HPLC with 0.1% TFA modifier removes persistent amines

Crystallization Optimization

Recrystallization solvents affect polymorph formation:

| Solvent Pair | Crystal Habit | Melting Point (°C) |

|---|---|---|

| Ethanol/Water | Needles | 148–150 |

| Acetone/Hexane | Plates | 145–147 |

| Ethyl Acetate | Prisms | 152–154 |

Ethanol/water yields pharmaceutically preferred Form I polymorph

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazole-Acetamide Derivatives

*Calculated based on molecular formula.

Key Observations:

- Conversely, lipophilic groups (e.g., dichlorophenyl ) improve bioavailability.

- Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 67.0° in the nitro derivative vs. 48.45° in the dichloro analogue ) influence molecular planarity and binding to targets.

- Hydrogen Bonding: The phenoxy group in the target compound may form stronger H-bonds compared to methylsulfanyl or chloro substituents, akin to MAO-A inhibitors in .

Physicochemical and Crystallographic Properties

- Crystal Packing: Hydrogen-bonding networks (e.g., R22(10) motifs ) stabilize crystal structures. The target compound’s phenoxy group may participate in similar intermolecular interactions.

- Solubility : Chlorine and nitro groups reduce aqueous solubility compared to methoxy or methylsulfanyl substituents.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring, an ethyl side chain, and a phenoxyacetamide moiety. The general synthetic route involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole can be synthesized by reacting hydrazine with a 1,3-diketone.

- Alkylation : The resulting pyrazole derivative is then alkylated using an appropriate alkyl halide.

- Acetylation : Finally, the compound is acetylated to yield this compound.

This multi-step synthesis allows for variations that can lead to different derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thus affecting cellular functions.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing physiological responses.

The structural features of the compound facilitate interactions through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 10 | |

| Compound B | A549 (Lung) | 15 | |

| This compound | HT-29 (Colon) | <20 |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes .

Case Studies

In a notable case study involving the evaluation of similar pyrazole derivatives:

- Study Design : Researchers synthesized a series of pyrazole-based compounds and assessed their biological activities through enzyme inhibition assays.

- Findings : One derivative exhibited potent inhibition of alkaline phosphatase activity with an IC50 value significantly lower than existing inhibitors .

Q & A

Q. What are the common synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide?

The synthesis typically involves coupling a pyrazole-containing amine with an activated phenoxyacetic acid derivative. A standard approach includes:

- Reacting 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine with phenoxyacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–25°C.

- Purification via column chromatography or recrystallization to isolate the acetamide product . Variations may use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for improved yields .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent connectivity (e.g., pyrazole methyl groups at δ ~2.2–2.5 ppm, phenoxy protons at δ ~6.8–7.4 ppm).

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H] at m/z ~342.2).

- Infrared (IR) Spectroscopy: Key peaks include N–H stretching (~3300 cm) and C=O absorption (~1650 cm) .

Q. What are the primary challenges in characterizing its purity?

Impurities often arise from incomplete coupling or side reactions during synthesis. Strategies include:

- Using reverse-phase HPLC with UV detection (λ = 254 nm) to quantify residual reactants.

- Monitoring by thin-layer chromatography (TLC) with iodine visualization for rapid assessment .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks). For pyrazole-acetamide derivatives:

Q. What methodologies address contradictions in biological activity data?

Discrepancies in bioassays (e.g., inconsistent IC values) may arise from assay conditions or compound stability. Solutions include:

Q. How do computational methods predict target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to enzymes like cyclooxygenase-2 (COX-2):

- The pyrazole moiety occupies hydrophobic pockets, while the phenoxy group stabilizes via π-π stacking.

- Free energy calculations (MM-PBSA) quantify binding affinities, guiding SAR optimization .

Data Analysis & Experimental Design

Q. What strategies optimize reaction yields in large-scale synthesis?

Q. How are hydrogen-bonding patterns analyzed in crystal structures?

Graph-set analysis (e.g., R(8) motifs) identifies recurring intermolecular interactions:

- N–H···O bonds between the amide group and adjacent molecules stabilize crystal packing.

- C–H···O weak interactions further extend supramolecular networks, as reported in related pyrazole-acetamide derivatives .

Q. What statistical approaches validate bioactivity results?

- Dunnett’s Test: Compares treatment groups against controls to identify significant activity (p < 0.05).

- Hill Slope Analysis: Assesses cooperativity in dose-response relationships, ensuring reproducible EC values .

Contradictions & Limitations

Q. Why do some studies report conflicting solubility profiles?

Solubility varies with pH and solvent polarity due to the compound’s amphiphilic nature:

- Log P values (~2.5–3.0) predict moderate lipid solubility, but protonation of the amide group in acidic buffers enhances aqueous solubility.

- Preformulation studies using shake-flask methods under physiological conditions (pH 7.4) provide reliable data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.